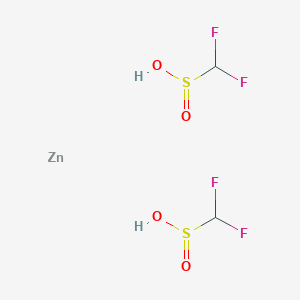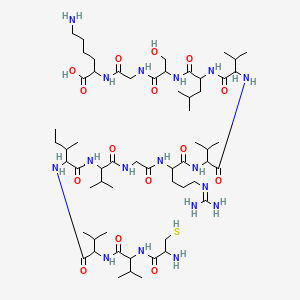
H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH is a synthetic peptide composed of a sequence of amino acids. This peptide is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both D- and L-forms of amino acids in the sequence adds to its complexity and potential functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency, including the use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
The peptide H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
The major products of these reactions include modified peptides with altered functional groups, which can affect the peptide’s biological activity and stability.
Aplicaciones Científicas De Investigación
The peptide H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH depends on its specific sequence and structure. The peptide can interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, prolonging its activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Atosiban: A peptide used as a tocolytic to halt premature labor.
Bivalirudin: A thrombin inhibitor used for the treatment of heparin-induced thrombocytopenia.
Uniqueness
The uniqueness of H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH lies in its specific sequence and the inclusion of both D- and L-amino acids, which can confer unique structural and functional properties compared to peptides composed solely of L-amino acids.
Propiedades
Fórmula molecular |
C59H109N17O15S |
|---|---|
Peso molecular |
1328.7 g/mol |
Nombre IUPAC |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C59H109N17O15S/c1-15-34(14)47(76-56(88)46(33(12)13)75-54(86)44(31(8)9)71-48(80)35(61)27-92)57(89)73-42(29(4)5)52(84)66-25-40(78)67-36(20-18-22-64-59(62)63)50(82)72-45(32(10)11)55(87)74-43(30(6)7)53(85)69-38(23-28(2)3)51(83)70-39(26-77)49(81)65-24-41(79)68-37(58(90)91)19-16-17-21-60/h28-39,42-47,77,92H,15-27,60-61H2,1-14H3,(H,65,81)(H,66,84)(H,67,78)(H,68,79)(H,69,85)(H,70,83)(H,71,80)(H,72,82)(H,73,89)(H,74,87)(H,75,86)(H,76,88)(H,90,91)(H4,62,63,64) |
Clave InChI |
WYSWAJJJMWXIHX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




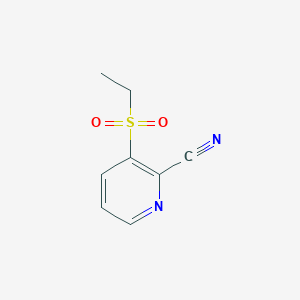
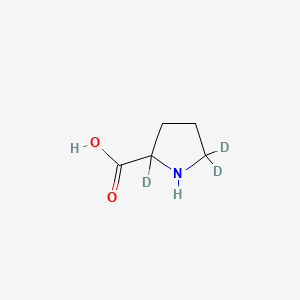

![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
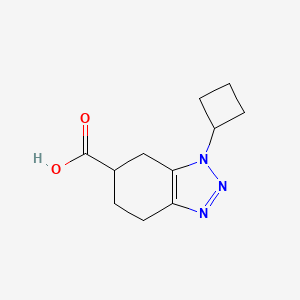


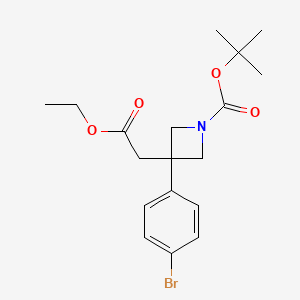
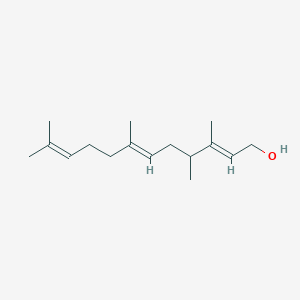

![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B15128375.png)
